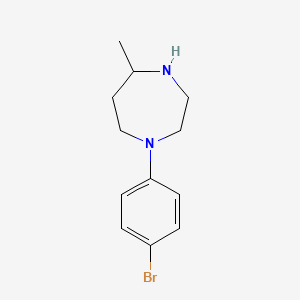

1-(4-Bromophenyl)-5-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-(4-bromophenyl)-5-methyl-1,4-diazepane |

InChI |

InChI=1S/C12H17BrN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

NQYACBAJLRDBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromophenyl 5 Methyl 1,4 Diazepane and Analogues

Retrosynthetic Analysis of the 1,4-Diazepane Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgicj-e.org This process is repeated until commercially available or easily prepared starting materials are reached. wikipedia.org The goal is a structural simplification that logically designs a synthetic route. wikipedia.org

The primary challenge in synthesizing 1,4-diazepanes is the construction of the seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings. researchgate.net Retrosynthetic analysis of the 1,4-diazepane core typically involves disconnecting the C-N bonds, as these are often formed via reliable synthetic reactions. amazonaws.com

Two main disconnection strategies for the diazepine (B8756704) ring are prevalent:

[5+2] Disconnection: This approach involves breaking two C-N bonds, leading to a five-atom fragment (typically a dicarbonyl or dihalide) and a two-atom fragment (a diamine). For the 1,4-diazepane core, this translates to disconnecting the ring to reveal a 1,2-diamine (like ethylenediamine) and a three-carbon dielectrophile.

Intramolecular Disconnection: A more common and often more efficient strategy involves a single C-N bond disconnection within a linear precursor. This transforms the cyclic target into an acyclic amino-aldehyde, amino-ketone, or amino-halide, which can then undergo intramolecular cyclization. This is often the basis for intramolecular reductive amination or alkylation strategies.

The choice of disconnection is guided by the availability of starting materials and the desire to control regioselectivity and stereoselectivity. rsc.orgscripps.edu

Table 1: Key Disconnection Approaches for the 1,4-Diazepane Ring

| Disconnection Strategy | Bonds Broken | Precursor Fragments | Corresponding Forward Reaction |

|---|---|---|---|

| Two-Bond Disconnection (e.g., [4+3]) | C5-N4 and C7-N1 | 1,3-dihalopropane and N-substituted ethylenediamine (B42938) | Intermolecular dialkylation |

| Two-Bond Disconnection | N1-C2 and N4-C3 | Diamine and a dicarbonyl compound | Cyclocondensation |

| One-Bond Disconnection | N1-C7 | Acyclic amino-aldehyde/ketone | Intramolecular Reductive Amination |

Introducing the 4-bromophenyl group onto the N1 nitrogen of the diazepine ring is a critical step. Retrosynthetically, this involves the disconnection of the N-aryl bond.

Several forward synthetic strategies correspond to this disconnection:

Nucleophilic Aromatic Substitution (SNAr): This can be achieved by reacting a pre-formed 1,4-diazepane with an activated aryl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-bromo-4-nitrobenzene. However, this method is often limited by the requirement for strong electron-withdrawing groups on the aryl ring.

Buchwald-Hartwig Amination: A more versatile and widely used method is the palladium-catalyzed cross-coupling of the diazepine nitrogen with 4-bromoiodobenzene or 1,4-dibromobenzene. This reaction is known for its high functional group tolerance and broad substrate scope.

Ullmann Condensation: A classical copper-catalyzed method for forming N-aryl bonds, which involves reacting the diazepine with an aryl halide, often at high temperatures.

Starting Material Approach: An alternative is to begin the synthesis with a precursor that already contains the 4-bromophenyl group. For example, starting with 4-bromoaniline (B143363) and building the rest of the molecule from there ensures the correct placement of the aryl moiety from the outset. nih.gov

A common synthetic pathway involves the reaction of 4-bromoaniline with a suitable electrophile to build the chain required for cyclization. nih.gov For instance, N-(4-bromophenyl)furan-2-carboxamide can be synthesized from 4-bromoaniline and furan-2-carbonyl chloride. nih.gov

The placement of the methyl group at the C5 position requires stereochemical and regiochemical control.

Chiral Pool Synthesis: The most effective strategy is to start with a commercially available, enantiomerically pure precursor that already contains the methyl group in the desired position and stereoconfiguration. For example, derivatives of alanine (B10760859) or 1,2-diaminopropane (B80664) can serve as chiral building blocks. Synthesizing (R)-1-benzyl-5-methyl-1,4-diazepane often starts from 2-methyl-1,4-diaminobutane.

Asymmetric Synthesis: An asymmetric reaction can be employed to set the stereocenter during the synthesis. This could involve an asymmetric reduction of a ketone or an asymmetric alkylation.

Alkylation of an Enolate: It is theoretically possible to form an enolate from a corresponding diazepinone precursor and then alkylate it with a methylating agent like methyl iodide. However, this approach may suffer from poor regioselectivity and the potential for over-alkylation.

For the synthesis of related compounds like (S)-tert-Butyl 4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepane-1-carboxylate, a key starting material is (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, indicating the use of a pre-existing chiral building block. google.com

Direct Cyclization Approaches to 1,4-Diazepanes

Direct cyclization methods construct the seven-membered ring in a single key step from an acyclic precursor. These methods are often efficient for creating the core structure of the molecule.

Intramolecular reductive amination is a powerful and widely used method for the synthesis of cyclic amines, including 1,4-diazepanes. researchgate.netresearchgate.net The reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl) to form a cyclic imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov

The general pathway involves:

Precursor Synthesis: An acyclic precursor is synthesized containing a primary or secondary amine and a ketone or aldehyde, separated by an appropriate carbon chain.

Cyclization/Imination: The amine attacks the carbonyl group to form a seven-membered cyclic iminium ion intermediate.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB), reduces the iminium ion to the final diazepine ring. nih.gov

Biocatalytic approaches using imine reductases (IREDs) have also been developed for the asymmetric intramolecular reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess (93 - >99%). researchgate.net

Table 2: Examples of Reductive Amination in Diazepane Synthesis

| Precursor Type | Reducing Agent | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Acyclic Amino-ketone | NADPH (co-factor) | Imine Reductase (IRED) | Chiral 1,4-Diazepanes | researchgate.net |

| Acyclic Diamine + Aldehyde | Sodium Borohydride | None | N-alkylated 1,4-Diazepanes | nih.gov |

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. For 1,4-diazepanes, this usually involves the reaction of a 1,2-diamine with a three-carbon dielectrophile.

A common approach is the condensation of an N-substituted ethylenediamine with a 1,3-dicarbonyl compound or its equivalent (e.g., α,β-unsaturated ketones). The reaction proceeds through the formation of a bis-imine or enamine-imine intermediate, which then undergoes cyclization. Heteropolyacids have been shown to be efficient catalysts for such condensation reactions, leading to 1,4-diazepine derivatives in high yields. nih.gov Another example involves the reaction of 3-(2-Aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates to yield hexahydrodibenzo[b,e] researchgate.netnih.govdiazepin-1-ones. researchgate.net

These methods are particularly useful for creating diazepinone or diazepine skeletons that can be further modified. mdpi.com

Domino Processes and Tandem Cyclizations in Diazepane Synthesis

Domino and tandem reactions offer an efficient approach to the synthesis of complex molecules like 1,4-diazepanes from simple starting materials in a single operation, thereby increasing atom and step economy.

A notable domino process for the synthesis of 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates. This is followed by an intramolecular aza-Michael cyclization to yield the diazepane core. This method is advantageous as it can often be performed under solvent-free conditions. nih.govresearchgate.net

Tandem cyclization strategies have also been developed. For instance, a tandem amination/cyclization of fluorinated allenynes catalyzed by copper(I) has been reported for the synthesis of functionalized azepines, a related seven-membered ring system. While not directly yielding a 1,4-diazepane, this methodology highlights the potential of tandem reactions in constructing such heterocyclic frameworks.

Catalytic Methods in 1,4-Diazepane Ring Closure

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective formation of chemical bonds. Various catalytic systems have been employed for the ring closure of 1,4-diazepanes.

Heteropolyacid-Catalyzed Procedures

Heteropolyacids (HPAs) have emerged as effective and environmentally benign catalysts for the synthesis of 1,4-diazepine derivatives. An improved procedure utilizes Keggin-type HPAs for the reaction of ketimine intermediates with aldehydes. nih.gov This method offers high yields and short reaction times for a range of substituted 1,4-diazepines. The catalytic activity of HPAs is influenced by their composition, with the substitution of molybdenum atoms by vanadium atoms in the Keggin structure leading to decreased reaction times and increased product yields. nih.gov

Table 1: Effect of Heteropolyacid Catalyst Composition on Reaction Time and Yield

| Catalyst | Reaction Time (min) | Yield (%) |

| H₃PW₁₂O₄₀ | 600-660 | 75 |

| H₃PMo₁₂O₄₀ | 300 | 71-79 |

| H₄PMo₁₁VO₄₀ | 180 | 72-77 |

| H₅PMo₁₀V₂O₄₀ | 30 | 75-80 |

| H₆PMo₉V₃O₄₀ | 60 | 77-83 |

Data synthesized from research on analogous diazepine systems.

Transition Metal-Catalyzed Cyclizations (e.g., Pd, Cu, Ni)

Transition metals, particularly palladium, copper, and nickel, are widely used to catalyze the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles.

Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a versatile method for preparing substituted 1,4-benzodiazepines. mdpi.com The reaction proceeds via the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring.

Copper-catalyzed intramolecular cross-coupling reactions have also been employed. For example, the synthesis of azetidine-fused 1,4-benzodiazepine (B1214927) compounds can be achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular reaction. rsc.org

Ruthenium(II) catalysts ligated with (pyridyl)phosphine have been shown to be effective in the synthesis of 1,4-diazacycles, including diazepanes, through a diol-diamine coupling via a hydrogen borrowing mechanism. This method is noted for its tolerance of various functional groups and its environmentally friendly nature. organic-chemistry.org

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as powerful tools for the asymmetric synthesis of chiral molecules.

While specific organocatalytic methods for the direct synthesis of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane are not extensively documented, the principles of organocatalysis have been applied to the synthesis of related heterocyclic structures. For instance, enantioselective organocatalytic annulation reactions catalyzed by N-heterocyclic carbenes (NHCs) have been used to construct chiral hydroxylamine-containing heterocycles. acs.org The application of such methodologies to diazepane synthesis is an area of ongoing research.

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines and heterocycles. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs). acs.org This method has been successfully applied to produce enantiomerically pure substituted 1,4-diazepanes, demonstrating the potential of biocatalysis in accessing chiral building blocks for pharmaceutical applications. acs.org

Table 2: Enantioselective Biocatalytic Synthesis of a Chiral 1,4-Diazepane Analogue

| Imine Reductase (IRED) | Enantiomer | Enantiomeric Excess (ee) |

| IRED from Leishmania major (IR1) | (R) | >99% |

| IRED from Micromonospora echinaurantiaca (IR25) | (S) | >99% |

Data based on the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. acs.org

Sequential Synthetic Strategies for Building the Diazepane Scaffold

Sequential or stepwise strategies provide a more controlled and often more versatile approach to the synthesis of complex heterocyclic systems, allowing for the introduction of various substituents at specific positions.

Stepwise Formation of the 1,4-Diazepane Ring

A common stepwise approach to the 1,4-diazepane core involves the initial formation of a linear diamine precursor followed by a ring-closing reaction. For the synthesis of a 1-aryl-1,4-diazepane, this could involve the reaction of a suitable diamine, such as N-methylpropane-1,3-diamine, with a haloaromatic compound, like 1-bromo-4-halobenzene, to form an N-arylated diamine intermediate. Subsequent intramolecular cyclization would then yield the desired 1,4-diazepane ring.

One documented strategy involves the synthesis of N-aryl tetra- and pentamethylenediamines through the acid hydrolysis of N-aryl-N'-acylalkylenediamines. dntb.gov.ua These precursors are obtained by the amination of corresponding N-(ω-haloalkyl)benzamides with aromatic amines. dntb.gov.ua The resulting N-arylated diamine can then be cyclized to form the diazepine ring.

Another approach involves the tandem N-alkylation-ring opening-cyclization of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. nih.gov This one-pot reaction proceeds through N-benzylation, regioselective aziridine (B145994) ring-opening, and subsequent intramolecular nucleophilic displacement to form the 1,4-benzodiazepine scaffold.

Incorporation of Bromophenyl and Methyl Moieties via Late-Stage Functionalization

Late-stage functionalization offers a versatile approach to introduce the 4-bromophenyl and methyl groups onto a pre-existing 1,4-diazepane ring system. This strategy is advantageous for creating a library of analogues for structure-activity relationship studies.

One common method for introducing the N-aryl group is through Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of synthesizing this compound, this would involve the reaction of 5-methyl-1,4-diazepane with an excess of a dihaloaryl compound like 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond allows for selective amination, leaving the bromo group intact. A typical reaction setup would utilize a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like S-Phos, in the presence of a base such as Cs₂CO₃.

Another prevalent technique is reductive amination . This method can be employed to introduce the 4-bromophenyl group by reacting 5-methyl-1,4-diazepane with 4-bromobenzaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is known for its mild reaction conditions and broad functional group tolerance. Mechanochemical and aging-based reductive amination has also been reported as a viable method. chemrxiv.org

The methyl group at the C5 position is typically incorporated during the synthesis of the diazepane backbone itself, as late-stage C-H functionalization of the diazepane ring is often challenging and can lead to issues with regioselectivity.

| Reaction Type | Reactants | Key Reagents | Product |

| Buchwald-Hartwig Amination | 5-methyl-1,4-diazepane, 1-bromo-4-iodobenzene | Pd(OAc)₂, S-Phos, Cs₂CO₃ | This compound |

| Reductive Amination | 5-methyl-1,4-diazepane, 4-bromobenzaldehyde | NaBH(OAc)₃ or NaBH₃CN | This compound |

This table presents plausible late-stage functionalization strategies for the synthesis of the target compound based on established organic chemistry principles.

Synthesis of Key Intermediates for 1,4-Diazepane Construction

A common precursor for the synthesis of C5-methylated diazepanes is 2-methyl-1,4-diazepane . This intermediate can be synthesized from commercially available starting materials. For instance, a synthetic route could start from a chiral source like (S)-alanine to introduce the methyl group stereospecifically.

Another crucial intermediate is a suitably substituted ethylenediamine derivative. For the target molecule, an N-(4-bromophenyl)ethylenediamine derivative would be a valuable building block. This can be synthesized through various methods, including the reaction of 4-bromoaniline with a protected 2-chloroethylamine, followed by deprotection.

Once these key fragments are obtained, the 1,4-diazepane ring can be formed through several cyclization strategies. One approach involves the reaction of N-(4-bromophenyl)ethylenediamine with a three-carbon building block that possesses two electrophilic centers. For example, reaction with a suitably activated propane-1,3-diol derivative or a Michael acceptor like acrolein, followed by reduction and cyclization, can yield the desired seven-membered ring.

A plausible synthetic route to 5-methyl-1,4-diazepane could involve the reaction of ethylenediamine with a derivative of 1,2-diaminopropane where one of the amino groups is protected, allowing for sequential alkylation to form the diazepane ring.

| Intermediate | Potential Starting Materials | Significance |

| 5-methyl-1,4-diazepane | Ethylenediamine, 1,2-diaminopropane derivatives | Provides the core diazepane structure with the C5-methyl group. |

| N-(4-bromophenyl)ethylenediamine | 4-bromoaniline, 2-chloroethylamine | Introduces the N1-aryl substituent prior to ring formation. |

| (S)-Alanine | Commercially available | Chiral pool starting material for stereoselective synthesis of the C5-methyl center. |

This table outlines key intermediates that could be utilized in the synthesis of this compound.

Stereoselective and Asymmetric Synthesis of Chiral 1,4-Diazepane Systems

The presence of a stereocenter at the C5 position of this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain enantiomerically pure forms of the compound. Such methods are crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Methods for Chiral Induction in Diazepane Synthesis

Chiral induction in the synthesis of 1,4-diazepanes can be achieved through several established strategies, including the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, and the employment of chiral catalysts.

Chiral pool synthesis is a common approach where a readily available enantiopure natural product is used as a starting material. For the synthesis of (R)- or (S)-5-methyl-1,4-diazepane, the corresponding enantiomers of the amino acid alanine are ideal starting points. The synthesis of the closely related (R)-1-benzyl-5-methyl-1,4-diazepane has been reported, likely utilizing a similar chiral pool strategy.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. nih.gov For instance, a chiral auxiliary could be attached to a precursor of the diazepane ring to direct the diastereoselective formation of the C5 stereocenter. After the desired stereochemistry is established, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. nih.gov

Chiral resolution of a racemic mixture of 5-methyl-1,4-diazepane or a later-stage intermediate is another viable method. wikipedia.org This involves the use of a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), to form diastereomeric salts that can be separated by crystallization. wikipedia.org Alternatively, chiral chromatography can be employed to separate the enantiomers.

| Method of Chiral Induction | Description | Example Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from natural sources. | Synthesis of (R)- or (S)-5-methyl-1,4-diazepane from the corresponding enantiomer of alanine. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. nih.gov | Use of an Evans auxiliary to control the alkylation of a diazepinone precursor. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Formation of diastereomeric salts of racemic 5-methyl-1,4-diazepane with tartaric acid, followed by fractional crystallization. wikipedia.org |

This table summarizes common methods for achieving chirality in the synthesis of 1,4-diazepane systems.

Diastereoselective Control in Ring Formation Reactions

When the 1,4-diazepane ring is formed in a molecule that already contains one or more stereocenters, the diastereoselectivity of the cyclization reaction becomes a critical consideration. The conformational preferences of the acyclic precursor can significantly influence the stereochemical outcome of the ring-closing step.

The seven-membered diazepane ring is known to exist in several low-energy conformations, including chair, boat, and twist-boat forms. nih.gov During a ring-closing reaction, the transition state geometry will favor the formation of the thermodynamically more stable diastereomer. The substituents on the acyclic precursor will tend to occupy positions that minimize steric interactions in the transition state, thus directing the stereochemical course of the cyclization.

For example, in the synthesis of a substituted 1,4-diazepane via reductive amination of a linear amino-aldehyde, the approach of the hydride reagent to the iminium ion intermediate can be influenced by the existing stereocenters in the molecule. This can lead to the preferential formation of one diastereomer over the other.

Computational modeling can be a valuable tool to predict the low-energy conformations of the acyclic precursor and the transition states of the cyclization reaction, thereby aiding in the design of a diastereoselective synthesis. Conformational analysis of N,N-disubstituted-1,4-diazepanes has shown that these molecules can adopt unexpected low-energy conformations, which can have implications for their receptor binding and, by extension, the diastereoselectivity of their synthesis. nih.gov

In cases where diastereoselectivity is low, chromatographic separation of the diastereomers is often necessary. The development of highly diastereoselective ring-closing reactions for the synthesis of complex 1,4-diazepanes remains an active area of research.

Structural Analysis and Conformational Studies of 1,4 Diazepane Systems

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods offer a powerful toolkit for probing the intricate structural details of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane in both solution and solid states. These techniques go beyond simple identification to provide nuanced information about the molecule's electronic environment, functional groups, and three-dimensional structure.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For This compound , both ¹H and ¹³C NMR would provide a wealth of information regarding its connectivity and conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the 5-methyl-1,4-diazepane ring. The aromatic region would likely display a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the diazepane ring would exhibit more complex splitting patterns due to geminal and vicinal couplings, which are highly dependent on the ring's conformation. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. Temperature-dependent NMR studies could reveal information about the rate of conformational interconversion of the diazepane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to N) | 6.7-6.9 | 115-120 |

| Aromatic CH (ortho to Br) | 7.2-7.4 | 130-135 |

| Aromatic C-N | - | 145-150 |

| Aromatic C-Br | - | 110-115 |

| Diazepane CH₂ (adjacent to N-Aryl) | 3.2-3.5 | 50-55 |

| Diazepane CH₂ (adjacent to N-H) | 2.8-3.1 | 45-50 |

| Diazepane CH (with methyl) | 2.5-2.8 | 55-60 |

| Diazepane CH₂ (other) | 1.8-2.2 | 30-35 |

| Methyl CH₃ | 1.0-1.2 | 15-20 |

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of This compound , the IR spectrum would be expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the aliphatic amine would likely appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. A key feature would be the N-H stretching vibration of the secondary amine in the diazepane ring, which would be expected in the range of 3300-3500 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-N Stretch (Aromatic) | 1250-1350 | Medium |

| C-N Stretch (Aliphatic) | 1020-1250 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For This compound , the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (269.18 g/mol for C₁₂H₁₇BrN₂). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the diazepane ring and the loss of substituents. Common fragmentation pathways could include the loss of the methyl group, cleavage of the C-C bonds within the diazepane ring, and cleavage of the N-aryl bond. The resulting fragment ions would provide further evidence for the proposed structure.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of This compound would provide precise information on bond lengths, bond angles, and the conformation of the diazepane ring.

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The twist-boat conformation is often found to be the most stable for N,N'-disubstituted 1,4-diazepanes. nih.gov The presence of the methyl group at the 5-position and the bulky 4-bromophenyl group on one of the nitrogen atoms would significantly influence the preferred conformation. It is plausible that the molecule would adopt a conformation that minimizes steric hindrance between these substituents.

The crystal packing of This compound would be governed by various intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which would likely play a significant role in the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing.

Conformational Analysis and Dynamics of the Seven-Membered Ring

Theoretical and Experimental Approaches to Conformational Preferences

The conformational preferences of 1,4-diazepane systems are elucidated through a combination of theoretical and experimental techniques. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for mapping the potential energy surface of the diazepane ring and identifying low-energy conformations. nih.gov These calculations can provide valuable insights into the relative stabilities of different conformers and the energy barriers to their interconversion.

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for studying the conformational dynamics of 1,4-diazepanes in solution. Techniques like dynamic NMR and two-dimensional exchange spectroscopy (2D-EXSY) are employed to characterize the rates of ring inversion and to identify the major and minor conformers present at equilibrium. nih.govacs.org Furthermore, X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state, offering precise bond lengths, bond angles, and torsion angles. nih.gov However, it is important to note that the solid-state conformation may not always be the most prevalent in solution.

For the parent homopiperazine (B121016) (1,4-diazepane), X-ray crystallography has shown that it can adopt a pseudo-chair conformation. mdpi.com In solution, NMR studies of various N,N'-disubstituted 1,4-diazepanes have revealed the presence of multiple conformations, often with a twist-boat being identified as a low-energy form. nih.govlookchem.com

| Technique | Information Obtained | Relevance to 1,4-Diazepane Systems |

|---|---|---|

| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, and angles. | Provides a static picture of a low-energy conformation. For example, has been used to identify twist-boat and chair conformations in diazepane derivatives. nih.govnih.gov |

| NMR Spectroscopy | Information on dynamic processes in solution, such as ring inversion and conformational equilibria. | Allows for the characterization of the major and minor conformers present and the energy barriers between them. nih.govacs.org |

| Computational Modeling (DFT, etc.) | Relative energies of different conformers and transition states for their interconversion. | Helps to rationalize experimental findings and predict the most stable conformations. nih.gov |

Influence of Substituents on Ring Flexibility and Inversion

The substituents on the 1,4-diazepane ring play a crucial role in modulating its flexibility and the energy barrier to ring inversion. In the case of "this compound," both the N1-aryl and C5-methyl groups are expected to have a significant impact.

The N-aryl substituent, in this case, a 4-bromophenyl group, can influence the conformation through steric and electronic effects. The steric bulk of the aryl group can create a preference for conformations that minimize steric hindrance. Electronically, the interaction of the nitrogen lone pair with the π-system of the aromatic ring can affect the geometry around the N1 atom and, consequently, the ring's conformational preference. Studies on N-arylpiperazines have shown that electron-withdrawing substituents on the aryl ring can increase the conjugation between the nitrogen lone pair and the aryl group, favoring a more coplanar arrangement. researchgate.net This effect likely influences the conformational equilibrium of the diazepane ring as well.

The methyl group at the C5 position introduces a chiral center and further restricts the conformational freedom of the ring. In related heterocyclic systems like 1,4-benzodiazepin-2-ones, a substituent at the C3 position (analogous to C5 in 1,4-diazepane) tends to occupy an equatorial position to minimize steric strain, which in turn biases the conformational equilibrium of the seven-membered ring. vt.edu It is therefore plausible that the methyl group in "this compound" will preferentially adopt an equatorial or pseudo-equatorial position in the most stable conformers. This preference can significantly raise the energy of certain conformations and alter the dynamics of ring inversion.

| Substituent | Position | Potential Influence on Conformation | Supporting Evidence from Related Systems |

|---|---|---|---|

| 4-Bromophenyl | N1 | Steric hindrance, electronic effects (conjugation of N lone pair with the aryl ring). | In N-arylpiperazines, aryl substituents influence the orientation between the aryl and heterocyclic rings. researchgate.net |

| Methyl | C5 | Steric hindrance, preference for equatorial/pseudo-equatorial orientation. | In 1,4-benzodiazepin-2-ones, C3 substituents favor an equatorial position, influencing the ring's axial chirality. vt.edu |

Intramolecular Interactions (e.g., π-stacking, hydrogen bonding) Affecting Conformation

Intramolecular interactions can play a significant role in stabilizing specific conformations of substituted 1,4-diazepanes. In N,N'-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists, for example, an intramolecular π-stacking interaction between two aromatic rings has been shown to favor an unexpected low-energy twist-boat conformation. nih.govlookchem.com This "U-shaped" conformation is believed to be relevant for receptor binding. nih.govlookchem.com

For "this compound," while there is only one aromatic ring, the possibility of other intramolecular interactions should be considered. Although intramolecular hydrogen bonding is less likely in the absence of suitable donor and acceptor groups in a specific proximity, other non-covalent interactions, such as C-H···π interactions between the methyl group or other aliphatic protons and the bromophenyl ring, could potentially influence the conformational equilibrium. The presence of the bromine atom on the phenyl ring could also lead to halogen bonding interactions under certain conditions, although this is less commonly observed in intramolecular contexts for such flexible systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on 1-(4-Bromophenyl)-5-methyl-1,4-diazepane

Quantum chemical studies are fundamental for exploring the electronic properties and geometric parameters of a molecule.

Density Functional Theory (DFT) Calculations

DFT calculations would be the method of choice for investigating the electronic structure of this compound. This approach balances computational cost and accuracy, making it suitable for a molecule of this size. A typical study would employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the electron density and derive various molecular properties.

Optimization of Molecular Geometry and Electronic Structure

A crucial first step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, this would involve finding the preferred conformation of the diazepane ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-bromophenyl and methyl substituents. The optimization would yield precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. Analysis would reveal the spatial distribution of these orbitals, identifying which parts of the molecule are most involved in potential chemical reactions.

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting chemical behavior.

Table 1: Theoretical Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

This table outlines the standard formulas used to derive global reactivity descriptors from HOMO and LUMO energies obtained via DFT calculations. Specific values for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of the most stable conformation, MD simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation would reveal how the flexible 1,4-diazepane ring interconverts between different conformations at a given temperature. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformational states and the pathways for transitioning between them, providing a comprehensive map of the molecule's conformational landscape.

Potential Energy Surface (PES) Scan for Conformational Isomers

A Potential Energy Surface (PES) scan is a computational technique used to systematically explore the energy of a molecule as a function of specific geometric parameters, such as bond rotation (dihedral angles). For this compound, a PES scan could be performed by systematically rotating the key dihedral angles within the diazepane ring. This would allow for the identification of all stable conformers (local minima on the PES) and the transition states (saddle points) that connect them. The results would provide the relative energies of different isomers and the energy barriers for their interconversion, offering a detailed understanding of the molecule's conformational flexibility.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic regions. In the context of this compound, the MEP map would highlight the areas most susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its interaction with biological targets.

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:

Negative Potential: The most significant regions of negative potential are anticipated to be localized around the nitrogen atoms of the diazepane ring due to the presence of their lone pair electrons. The bromine atom on the phenyl ring will also contribute to a region of negative potential. These electron-rich areas are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: Regions of positive electrostatic potential are expected to be located around the hydrogen atoms attached to the carbon atoms of the diazepane ring and the phenyl group. The hydrogen atoms of the methyl group attached to the nitrogen would also exhibit a positive potential. These electron-deficient sites are susceptible to interactions with nucleophiles.

The distribution of electrostatic potential across the molecule provides a comprehensive picture of its reactive behavior. The following table summarizes the expected electrostatic potential characteristics for different regions of this compound.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Nitrogen Atoms (Diazepane Ring) | Negative | Red/Yellow | Susceptible to electrophilic attack; Hydrogen bond acceptor |

| Bromine Atom (Phenyl Ring) | Negative | Red/Yellow | Potential site for halogen bonding and electrophilic interactions |

| Hydrogen Atoms (Aliphatic and Aromatic) | Positive | Blue | Susceptible to nucleophilic attack; Hydrogen bond donor |

| Carbon Skeleton | Neutral to Slightly Positive | Green/Light Blue | Generally less reactive towards electrostatic interactions |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

In this compound, NBO analysis would reveal several key intramolecular interactions that contribute to its structural stability. These interactions involve the delocalization of electron density from lone pairs of nitrogen and bromine atoms to the antibonding orbitals of adjacent bonds.

The most significant hyperconjugative interactions expected in this molecule would involve:

Lone Pair Delocalization: The lone pairs of the nitrogen atoms (N1 and N4) in the diazepane ring can delocalize into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. This n → σ delocalization is a stabilizing interaction that reduces the energy of the system. Similarly, the lone pairs of the bromine atom can delocalize into the antibonding π* orbitals of the phenyl ring.

The stabilization energy (E(2)) associated with each donor-acceptor interaction can be calculated, with higher E(2) values indicating stronger interactions and greater stabilization. The NBO analysis for this compound would likely show significant stabilization energies for the delocalization of the nitrogen lone pairs.

The following table outlines the probable significant donor-acceptor interactions and their contribution to the stability of this compound as predicted by NBO analysis.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Contribution to Stability |

|---|---|---|---|

| LP (N1) | σ* (C-C) / σ* (C-H) | n → σ | High |

| LP (N4) | σ (C-C) / σ* (C-H) | n → σ | High |

| LP (Br) | π (C=C of Phenyl Ring) | n → π | Moderate |

| π (C=C of Phenyl Ring) | σ (C-H) / σ* (C-N) | π → σ* | Moderate |

These theoretical investigations provide a deeper understanding of the electronic structure and reactivity of this compound, which is essential for elucidating its chemical behavior and potential applications.

Chemical Reactivity and Derivatization of 1 4 Bromophenyl 5 Methyl 1,4 Diazepane

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile functional handle, primarily for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is, however, limited.

The carbon-bromine bond in 1-(4-Bromophenyl)-5-methyl-1,4-diazepane is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. These reactions allow for the direct formation of new carbon-carbon bonds at the C-4 position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly efficient for creating biaryl structures. The reaction of this compound with an arylboronic acid would yield a derivative where the bromine atom is replaced by the corresponding aryl group.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. This transformation is pivotal for the vinylation of aryl halides. Reacting this compound with an alkene like styrene or an acrylate ester would introduce a vinyl or substituted vinyl group at the position of the bromine atom.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. This method is the most direct route to synthesizing arylalkynes, and its application to the target compound would result in the substitution of the bromine atom with an alkynyl group.

Below is a table summarizing typical conditions for these transformations on a generic aryl bromide substrate, which are expected to be applicable to this compound.

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Arylalkene (Styrene derivative) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine (B6355638) | THF, DMF | Arylalkyne |

This table presents generalized conditions and may require optimization for the specific substrate.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.govkhanacademy.org These groups are necessary to stabilize the intermediate Meisenheimer complex that forms during the reaction. nih.gov

The this compound molecule lacks any such activating groups on the bromophenyl ring. The diazepane substituent itself is not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. Consequently, the bromine atom is expected to be inert to direct substitution by common nucleophiles like alkoxides, amines, or cyanides without the use of transition-metal catalysts or extremely harsh reaction conditions (high temperature and pressure).

Reactivity of the Diazepane Nitrogen Atoms

The 1,4-diazepane ring contains two tertiary nitrogen atoms with distinct electronic environments and reactivity. The N-1 nitrogen is directly attached to the phenyl ring, making it an aniline-like tertiary amine. Its lone pair of electrons is delocalized into the aromatic system, rendering it less basic and less nucleophilic. In contrast, the N-4 nitrogen is an aliphatic tertiary amine, making it significantly more basic and nucleophilic. This difference in reactivity governs the derivatization of the diazepane ring.

The more nucleophilic N-4 nitrogen is susceptible to alkylation by reactive alkylating agents. Treatment of this compound with an alkyl halide, such as methyl iodide or benzyl bromide, would lead to the formation of a quaternary ammonium salt at the N-4 position. mdpi.com This reaction, known as quaternization, introduces a positive charge into the molecule and can be used to modify its solubility and biological properties. The N-1 nitrogen is expected to remain unreactive under these conditions due to its lower nucleophilicity.

Acylation and sulfonylation reactions, which involve the reaction of an amine with an acyl chloride or a sulfonyl chloride, are characteristic reactions of primary and secondary amines. These reactions require the presence of a proton on the nitrogen atom that can be removed during the course of the reaction. Since both nitrogen atoms in this compound are tertiary, they lack the necessary N-H bond. Therefore, the compound is not expected to undergo acylation or sulfonylation at either nitrogen atom under standard conditions.

Tertiary amines can be readily oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov For this compound, oxidation is expected to occur selectively at the more electron-rich and basic N-4 nitrogen. This would yield the corresponding this compound 4-oxide. The formation of an N-oxide at the less basic N-1 position would require more forcing conditions, and the formation of the di-N-oxide is also a possibility under such conditions. The introduction of the polar N-oxide functional group can significantly alter the physicochemical properties of the parent molecule, including its water solubility and metabolic profile. nih.gov

Transformations at the 5-Methyl Position and other Ring Carbons

Functionalization of the Methyl Group

There is currently no specific, publicly available research detailing the functionalization of the 5-methyl group on the this compound ring.

Reactions at Other Ring Carbons (e.g., oxidation, reduction)

Specific studies on the oxidation or reduction of the diazepane ring carbons of this compound are not found in the accessible scientific literature.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

Future investigations into the reactivity of 1-(4-bromophenyl)-5-methyl-1,4-diazepane could reveal novel chemical transformations. The inherent functionalities of this molecule—a secondary amine, a tertiary amine, a flexible seven-membered ring, and an aryl bromide—offer multiple sites for chemical modification.

A key area of exploration would be the reactivity of the diazepine (B8756704) ring itself. Studies on related 2,3-dihydro-1,4-diazepines have shown that the positions within the ring exhibit different reactivities towards electrophilic substitution. rsc.org For instance, theoretical predictions suggest that position 6 in a 2,3-dihydro-1,4-diazepine is significantly more reactive towards electrophiles than positions 5 and 7. rsc.org Investigating analogous reactions with the saturated this compound could uncover unique reactivity patterns influenced by the saturated nature of the ring and the electronic effects of the substituents.

Furthermore, the presence of both a secondary and a tertiary amine within the diazepine ring opens avenues for selective N-functionalization. Research into the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has demonstrated the feasibility of multi-alkylation of the diazepine core. nih.gov Applying similar strategies to this compound could lead to a diverse library of derivatives with tailored properties.

The aryl bromide moiety is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. While these are standard transformations, exploring their application to this specific diazepane scaffold could lead to novel compounds with interesting biological or material properties. The interplay between the reactivity of the aryl bromide and the diazepine ring could also lead to unexpected intramolecular cyclization products, a strategy that has been successfully employed in the synthesis of other complex heterocyclic systems. mdpi.com

Development of Chemo- and Regioselective Transformations

A significant challenge and opportunity in the chemistry of this compound lies in the development of chemo- and regioselective transformations. The molecule possesses multiple reactive sites, and controlling the selectivity of reactions is crucial for the efficient synthesis of well-defined derivatives.

Future research should focus on developing catalytic systems that can differentiate between the two nitrogen atoms of the diazepine ring. This would allow for the selective functionalization of either the N1 or N4 position, providing access to a wider range of structural isomers. For example, the use of bulky protecting groups or directing groups could sterically hinder one nitrogen atom, allowing for the selective reaction at the other.

Similarly, regioselective functionalization of the diazepine ring's carbon skeleton is another area ripe for exploration. While direct C-H activation on a saturated diazepine ring is challenging, the development of novel catalysts could make this a viable strategy. Inspired by domino processes used in the synthesis of other 1,4-diazepanes, which involve the in situ generation of reactive intermediates, similar strategies could be devised for this compound to achieve regioselective modifications. researchgate.net

The development of orthogonal reaction conditions, where the aryl bromide and the diazepine ring can be functionalized independently in a one-pot or sequential manner, would be highly valuable. This would streamline the synthesis of complex derivatives and enhance the modularity of the synthetic routes.

Advanced Spectroscopic Studies for Dynamic Processes

The conformational flexibility of the seven-membered diazepine ring in this compound makes it an interesting subject for advanced spectroscopic studies. The ring can adopt various conformations, such as chair, boat, and twist-boat, and the energy barriers between these conformations are often low.

Future research could employ variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational dynamics of the diazepine ring. Such studies would provide valuable information on the preferred conformations in solution and the kinetics of conformational interconversion. This understanding is crucial as the conformation of the molecule can significantly influence its biological activity and reactivity. Spectroscopic data on related cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) can serve as a reference for interpreting the NMR signals of the diazepine ring. mdpi.com

Furthermore, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all the proton and carbon signals of the molecule, which is essential for its complete characterization. The coupling constants observed in the 1H NMR spectrum can provide insights into the dihedral angles and thus the local geometry of the diazepine ring. For instance, the larger values of 1J C–H for CH2N groups compared to other CH2 groups are a known characteristic of such systems. mdpi.com

Integration with Automation and High-Throughput Synthesis Platforms

The modular nature of this compound, with its reactive aryl bromide and amine functionalities, makes it an ideal candidate for integration with automated and high-throughput synthesis platforms. These technologies can significantly accelerate the discovery of new derivatives with desired properties.

Future efforts could focus on developing a synthetic workflow where this compound is used as a core scaffold. A library of diverse building blocks could then be reacted with this scaffold in a parallel fashion using robotic systems. This would allow for the rapid generation of a large number of analogs for biological screening or materials science applications. Software platforms designed for high-throughput experimentation can facilitate the design, execution, and analysis of such reaction arrays. chemrxiv.org

The use of solid-phase synthesis, where the diazepane scaffold is attached to a resin, could further streamline the purification process, which is often a bottleneck in high-throughput synthesis. This approach would be particularly useful for the synthesis of peptide or peptidomimetic libraries incorporating the this compound core.

Theoretical Predictions Guiding Experimental Design for New Derivatives

Computational chemistry and theoretical predictions can play a pivotal role in guiding the experimental design of new derivatives of this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity, stability, and electronic properties of virtual derivatives, allowing researchers to prioritize synthetic targets.

For instance, DFT calculations can be used to model the transition states of potential reactions, providing insights into the reaction mechanisms and predicting the regioselectivity of a given transformation. This can help in the rational design of catalysts and reaction conditions to achieve the desired outcome. Studies on related heterocyclic systems like azepane and cycloheptane (B1346806) have demonstrated the utility of DFT in predicting their electronic properties and reactivity. nih.gov

Furthermore, in silico screening methods, such as those used in drug discovery, can be employed to predict the biological activity of virtual libraries of this compound derivatives. openpharmaceuticalsciencesjournal.com This can help in identifying promising candidates for synthesis and experimental testing, thereby saving time and resources. Molecular docking simulations can predict the binding modes of these derivatives with specific biological targets, providing a rationale for their potential therapeutic applications.

Q & A

Q. What are the primary synthetic routes for 1-(4-bromophenyl)-5-methyl-1,4-diazepane?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Formation of the 5-methyl-1,4-diazepane core via cyclization. For example, 1,3-dibromobutane reacts with N,N'-dibenzylethylenediamine under basic conditions to yield 5-methyl-1,4-diazepane derivatives .

- Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or coupling reactions. For regioselective functionalization, intermediates like benzyl-protected diazepanes are often used to avoid side reactions.

- Key Considerations : Purification via column chromatography and characterization by H/C NMR are critical to confirm product integrity.

| Step | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|

| 1 | 1,3-dibromobutane, KOH, ethanol, reflux | 5-methyl-1,4-diazepane | |

| 2 | 4-bromophenylboronic acid, Pd catalyst, Suzuki coupling | This compound |

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : SHELXL or SHELXTL software for structure solution and refinement .

- Validation : Check for R-factors (<5%), bond length/angle deviations, and electron density maps.

- Example : Similar bromophenyl-pyrazole derivatives were resolved with SHELX, showing C-Br bond lengths of ~1.89 Å .

Q. What are the key physical and spectroscopic properties of this compound?

- Methodological Answer :

- Boiling Point : ~174.5°C (predicted via computational tools like EPI Suite) .

- Density : ~0.8 g/cm³ (experimental data for 5-methyl-1,4-diazepane derivatives) .

- NMR : H NMR (CDCl₃) shows signals for aromatic protons (δ 7.2–7.6 ppm) and diazepane methyl groups (δ 1.2–1.5 ppm).

- MS : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 297–300 (depending on isotopic Br pattern).

Q. How can HPLC and NMR distinguish this compound from structurally similar analogs?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times vary based on bromophenyl hydrophobicity.

- NMR : Compare splitting patterns; the 4-bromophenyl group causes distinct coupling in aromatic regions. For example, para-substitution eliminates meta-proton splitting, unlike ortho/meta analogs .

- Key Tip : Spiking experiments with known standards enhance identification accuracy.

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation (common in brominated aromatics).

- Thermal Stability : Decomposition observed >200°C; avoid prolonged heating during synthesis .

- Solvent Compatibility : Stable in DMSO and chloroform; avoid strong acids/bases to prevent ring-opening.

Advanced Research Questions

Q. How does Molecular Electron Density Theory (MEDT) explain the regioselectivity in reactions involving this compound?

- Methodological Answer : MEDT analyzes electron density changes during reactions. For example, in [3+2] cycloadditions, the electrophilic Cβ atom of the 4-bromophenyl group interacts with nucleophilic partners (e.g., nitrones), favoring pathways with lower activation energies. Computational studies (e.g., Gaussian 09) predict transition states and regioselectivity trends .

Q. How can conflicting data on reaction yields or byproducts be resolved?

- Methodological Answer :

- Case Study : A study reported unexpected pyrazole formation instead of Δ²-pyrazoline derivatives . Resolution steps:

Replicate Conditions : Verify solvent purity (e.g., CHCl₃ vs. DCM).

Theoretical Validation : Use DFT calculations to compare energy barriers for competing pathways.

Byproduct Analysis : LC-MS or GC-MS to identify minor products.

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS assesses conformational stability in solvent environments.

- Example : MEDT revealed that steric hindrance from the 5-methyl group directs electrophilic attacks to the diazepane ring .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer :

Q. What strategies separate enantiomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10).

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer.

- Case Study : Similar diazepanes achieved >90% ee using immobilized Candida antarctica lipase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.